5,5'-bis(2,4-dimethylphenyl)-1H,2'H-3,3'-bipyrazole
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Overview
Description
5,5’-bis(2,4-dimethylphenyl)-1H,2’H-3,3’-bipyrazole is a nitrogen-containing heterocyclic compound. Heterocycles are a significant class of organic compounds, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
The synthesis of 5,5’-bis(2,4-dimethylphenyl)-1H,2’H-3,3’-bipyrazole typically involves the reaction of 2,4-dimethylphenylhydrazine with diketones under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, at elevated temperatures to facilitate the formation of the bipyrazole ring . Industrial production methods may involve optimizing these conditions to increase yield and purity, using continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
5,5’-bis(2,4-dimethylphenyl)-1H,2’H-3,3’-bipyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically use reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions vary based on the specific reaction pathway but often include modified pyrazole derivatives .
Scientific Research Applications
5,5’-bis(2,4-dimethylphenyl)-1H,2’H-3,3’-bipyrazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism by which 5,5’-bis(2,4-dimethylphenyl)-1H,2’H-3,3’-bipyrazole exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s nitrogen atoms can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of target proteins, leading to desired biological effects .
Comparison with Similar Compounds
Similar compounds to 5,5’-bis(2,4-dimethylphenyl)-1H,2’H-3,3’-bipyrazole include other nitrogen-containing heterocycles, such as:
- 5,5’-bis(2,4-dimethylphenyl)-1H,2’H-3,3’-bipyrazole
- 2,4-dimethylphenylhydrazine derivatives
- Diketone-based pyrazoles
What sets 5,5’-bis(2,4-dimethylphenyl)-1H,2’H-3,3’-bipyrazole apart is its specific substitution pattern and the resulting electronic properties, which can enhance its reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C22H22N4 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1H-pyrazole |
InChI |
InChI=1S/C22H22N4/c1-13-5-7-17(15(3)9-13)19-11-21(25-23-19)22-12-20(24-26-22)18-8-6-14(2)10-16(18)4/h5-12H,1-4H3,(H,23,25)(H,24,26) |
InChI Key |
XJIUXIJADCKFIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=C2)C3=CC(=NN3)C4=C(C=C(C=C4)C)C)C |
Origin of Product |
United States |
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